N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Overview
Description
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring, a pyrimidine ring, and a benzyl group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The 2,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-diketone with guanidine or its derivatives.
Coupling of the Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings can be coupled using a suitable linker, such as a thioether, under appropriate conditions.
Final Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups, if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole and pyrimidine rings can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
- **N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE lies in the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2FN5OS/c23-16-4-1-15(18(24)11-16)12-30-10-8-20(29-30)28-21(31)13-32-22-26-9-7-19(27-22)14-2-5-17(25)6-3-14/h1-11H,12-13H2,(H,28,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWDHWSXZKDQHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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